![molecular formula C11H20NO10S3- B1243189 Glucoiberin](/img/structure/B1243189.png)
Glucoiberin
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Overview
Description
Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.
Scientific Research Applications
Spectroscopic Fingerprinting of Glucoiberin
Glucoiberin, identified as a key constituent of therapeutic value in Iberis amara, has been evaluated using spectroscopic techniques. The use of 1D/2D NMR, MS, and X-ray spectroscopy enabled precise phytochemical data for structure assignment of glucoiberin. This evaluation is significant for the validation of analytical and pharmacological reference materials, particularly in the context of increasing worldwide regulations (Jaki et al., 2002).
Glucoiberin in Cancer Research
While not directly studying glucoiberin, research into cancer metabolism, including glutamine metabolism, highlights the broader context within which glucoiberin's metabolic pathways might be relevant. Understanding the metabolic pathways of cancer cells, including those influenced by compounds like glucoiberin, is crucial for therapeutic applications (Altman, Stine, & Dang, 2016).
Glucoiberin's Fungitoxic Activity
The fungitoxic activity of glucoiberin and its hydrolysis products has been studied against various plant pathogenic fungi. This research demonstrates the potential of glucoiberin and its derivatives as natural fungicides, highlighting its significance in agricultural and environmental applications (Manici, Lazzeri, & Palmieri, 1997).
Role in Insect-Plant Interactions
Investigations into the antibiotic properties of glucoiberin in Brassica oleracea var. acephala have provided insights into its role in plant-insect interactions. This research helps understand how glucoiberin may affect insect feeding and fitness, particularly in the context of generalist and specialist insects, thereby contributing to our understanding of ecological relationships (Santolamazza-Carbone, Sotelo, Velasco, & Cartea, 2015).
Metabolism in Human Gut Bacteria
The metabolism of glucoiberin by human gut bacteria has been studied, revealing insights into the potential chemopreventive effects of glucoiberin-derived metabolites. This research is significant for understanding the impact of diet and gut microbiota on human health, particularly in the context of cancer prevention (Luang-In et al., 2014).
Quantitative Analysis in Food Chemistry
Efforts to analyze the contents of glucoiberin in various plants, including Erysimum corinthium, have been conducted. Such studies contribute to the broader understanding of glucoiberin's distribution in different plant species and its potential applications in food chemistry and nutrition (Al-Gendy et al., 2010).
properties
Molecular Formula |
C11H20NO10S3- |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI Key |
PHYYADMVYQURSX-WWFIZPDBSA-M |
Isomeric SMILES |
CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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